Cas no 2411307-59-8 (N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide)

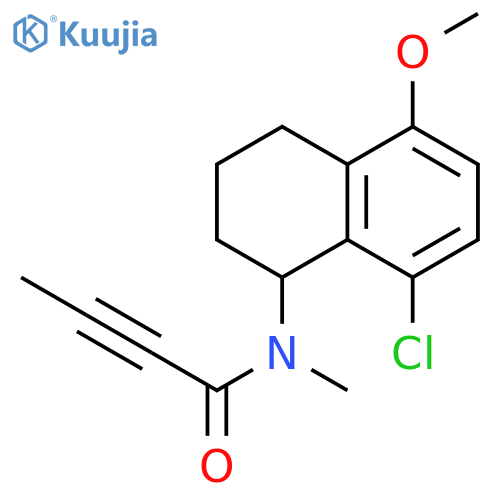

2411307-59-8 structure

商品名:N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide

N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide 化学的及び物理的性質

名前と識別子

-

- EN300-26598660

- Z2485450897

- N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide

- 2411307-59-8

- N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-butynamide

- N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide

-

- インチ: 1S/C16H18ClNO2/c1-4-6-15(19)18(2)13-8-5-7-11-14(20-3)10-9-12(17)16(11)13/h9-10,13H,5,7-8H2,1-3H3

- InChIKey: MSPALQVCUIOZPD-UHFFFAOYSA-N

- ほほえんだ: C(N(C1C2=C(C(OC)=CC=C2Cl)CCC1)C)(=O)C#CC

計算された属性

- せいみつぶんしりょう: 291.1026065g/mol

- どういたいしつりょう: 291.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 408.5±55.0 °C(Predicted)

- 酸性度係数(pKa): -1.60±0.20(Predicted)

N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26598660-0.05g |

N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide |

2411307-59-8 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

2411307-59-8 (N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量